molecular formula C4H5F3N2 B13312564 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile

Cat. No.: B13312564
M. Wt: 138.09 g/mol
InChI Key: COWDLHURJMOZKJ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile is a chemical compound offered for research and development purposes. It serves as a versatile synthetic intermediate and key precursor in organic synthesis and medicinal chemistry. Scientific patent literature indicates its use in multi-step synthesis processes, notably in the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a building block for more complex molecules . The compound features a nitrile group and a secondary amine, both valuable functional groups for further chemical transformations. The 2,2,2-trifluoroethyl moiety can impart desirable properties such as metabolic stability and enhanced lipophilicity to target molecules, making this intermediate of particular interest in the development of active pharmaceutical ingredients (APIs) . As a specialized building block, it is primarily used by chemists in the synthesis of novel compounds for pharmaceutical and agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2/c5-4(6,7)3-9-2-1-8/h9H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWDLHURJMOZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves reacting 2,2,2-trifluoroethylamine with a suitable cyanomethyl precursor under controlled conditions, typically in the presence of a base and a suitable solvent. The key steps include:

  • Activation of the cyanomethyl compound (such as chloromethyl or bromomethyl derivatives).
  • Nucleophilic substitution by trifluoroethylamine.

Reaction Scheme

CF3CH2NH2 + ClCH2CN → CF3CH2NCH2CN + HCl

Reaction Conditions

  • Base: Potassium carbonate or sodium hydride to deprotonate trifluoroethylamine, increasing nucleophilicity.
  • Solvent: Acetone, acetonitrile, or DMF to facilitate nucleophilic substitution.
  • Temperature: Typically reflux conditions (~80-120°C).
  • Time: Several hours to ensure complete conversion.

Advantages

  • High yields reported.
  • Mild reaction conditions.
  • Minimal by-products.

Preparation via Coupling Reactions Using Intermediates

Method Based on Patent EP2621894B1

This method involves a multi-step process:

  • Step A: Formation of an intermediate (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) by coupling a suitable amine with a carbamate derivative, using a coupling reagent (e.g., carbodiimide or similar).

  • Step B: Hydrogenolysis of the intermediate over a catalyst (e.g., palladium on carbon) to yield the target amine.

  • Step C: Reaction of the amine with a cyanide source (e.g., acetonitrile or cyanogen derivatives) under basic conditions to form the nitrile.

Reaction Scheme

Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
   + Hydrogen (H2)
   → Deprotected amine intermediate
   + Reaction with acetonitrile → 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile

Notes

  • The process utilizes protecting groups and subsequent deprotection steps.
  • Catalytic hydrogenation ensures selective reduction.
  • Cyanide sources are introduced in the final step to form the nitrile.

Synthesis via Direct Reaction of Trifluoroethylamine with Cyanomethyl Chlorides

Method Details

  • React 2,2,2-trifluoroethylamine with cyanomethyl chloride or cyanomethyl bromide .
  • Use a base such as potassium carbonate or sodium hydride.
  • Conduct the reaction in polar aprotic solvents like acetonitrile or DMF.

Reaction Conditions

Reaction Scheme

CF3CH2NH2 + ClCH2CN → CF3CH2NCH2CN + HCl

Advantages

  • Straightforward and scalable.
  • Suitable for large-scale synthesis.

Summary of Data and Reaction Parameters

Method Starting Materials Key Reagents Solvent Conditions Yield Notes
Nucleophilic substitution Trifluoroethylamine + Cyanomethyl chloride Base (K2CO3, NaH) Acetonitrile, DMF Reflux, 80-120°C High Widely used, efficient
Coupling and hydrogenation Carbamate intermediates + Cyanide Coupling reagent, H2 Various Controlled, catalytic hydrogenation Moderate to high Multi-step, requires protection/deprotection
Direct reaction Trifluoroethylamine + Cyanomethyl halide Base Acetonitrile Reflux High Simplest route

Chemical Reactions Analysis

Amino Group (-NH-)

  • Nucleophilic acyl substitution : Reacts with activated carboxylic acids (e.g., using HATU/DIPEA) to form amides .

  • Schiff base formation : Condenses with aldehydes/ketones under mild conditions, though specific examples require further experimental validation .

Nitrile Group (-C≡N)

  • Hydrolysis : Converts to primary amides (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) via acid- or base-catalyzed reactions .

  • Reduction : Hydrogenation over palladium catalysts yields primary amines, though competing side reactions may occur due to the trifluoroethyl group’s steric effects .

Trifluoroethyl Group (-CF₃)

  • Electrophilic resistance : The -CF₃ group stabilizes adjacent reactive sites against electrophilic attack, directing reactivity toward the amino and nitrile groups .

  • Lipophilicity enhancement : Increases membrane permeability in biological systems, though this property is secondary to its electronic effects in synthetic applications.

Key Reaction Pathways

Reaction Type Application Example
Amide bond formation Synthesis of peptidomimeticsCoupling with 3-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-isoxazol-3-yl)benzoic acid derivatives .
Hydrogenolysis Deprotection of intermediatesRemoval of benzyl carbamate groups using Pd/C under H₂ .
Acid-catalyzed hydrolysis Conversion to bioactive metabolitesFormation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride .

Coupling Reactions

The amino group participates in carbodiimide-mediated couplings (e.g., HATU), forming reactive O-acylisourea intermediates that react with carboxylic acids to generate amides .

Hydrogenation

Catalytic hydrogenation selectively reduces nitriles to amines while preserving the trifluoroethyl group, though over-reduction to primary alcohols is mitigated by controlled H₂ pressure .

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity. These properties influence the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .

Comparison with Similar Compounds

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS 1193388-12-3)

  • Molecular Formula: C₁₁H₁₀F₃NO₂
  • Molecular Weight : 245.2 g/mol
  • Key Features :
    • Aromatic phenyl ring substituted with methoxy and trifluoroethoxy groups.
    • Nitrile group positioned para to the trifluoroethoxy moiety.
  • Comparison: The aromatic structure increases lipophilicity compared to the aliphatic backbone of the target compound. The trifluoroethoxy group (-OCH₂CF₃) may enhance metabolic stability in biological systems compared to the amino-linked trifluoroethyl group .

2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (CAS 1179604-29-5)

  • Molecular Formula: C₁₀H₉F₂NO
  • Molecular Weight : 197.18 g/mol
  • Key Features :
    • Difluoroethoxy (-OCH₂CF₂H) substituent on a phenyl ring.
  • Comparison: Reduced fluorine content (two vs. Lower molecular weight may improve solubility in polar solvents compared to the trifluoroethylamino derivative .

2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile (BP 5202, CAS 84689-20-3)

  • Molecular Formula : C₉H₇Cl₂N₅
  • Key Features: Dichlorophenyl group and guanidinylimino substituent.
  • Comparison: The guanidinyl group introduces strong basicity, contrasting with the weakly basic primary amine in the target compound.

2-(Methyleneamino)acetonitrile (CAS 109-82-0)

  • Molecular Formula : C₃H₄N₂
  • Molecular Weight : 68.08 g/mol
  • Key Features: Simple structure with a methyleneamino (-NHCH₂-) linkage.
  • Comparison :
    • Lack of fluorine atoms results in lower electronegativity and reduced stability under acidic conditions.
    • Smaller size may facilitate volatility, limiting its utility in high-temperature applications .

Trifluoroacetonitrile (CAS 353-85-5)

  • Molecular Formula : C₂F₃N
  • Molecular Weight : 95.02 g/mol
  • Key Features :
    • Fully fluorinated nitrile (CF₃CN).
  • Comparison: Absence of an amino group leads to distinct reactivity, such as susceptibility to hydrolysis. High electronegativity makes it a potent electrophile, useful in fluorination reactions but hazardous to handle (toxic gas) .

Biological Activity

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, is a compound that has garnered attention for its potential biological activities. The presence of the trifluoroethyl group is believed to enhance the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound through a review of existing literature and research findings.

  • Molecular Formula : C4H8ClF3N2
  • Molecular Weight : Approximately 192.57 g/mol
  • IUPAC Name : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

The trifluoroethyl group contributes to the compound's unique chemical properties and potential interactions with biological systems.

Biological Activity Overview

Research indicates that 2-[(2,2,2-trifluoroethyl)amino]acetonitrile exhibits various biological activities. Notably, its structural similarity to other amino-acetonitrile derivatives suggests potential applications in medicinal chemistry.

1. Anthelmintic Activity

A study highlighted the discovery of amino-acetonitrile derivatives that exhibit significant anthelmintic activity against nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. These compounds also showed effectiveness against resistant strains of nematodes, indicating their potential as new therapeutic agents in veterinary medicine .

2. Interaction with Biological Membranes

Preliminary data suggest that 2-[(2,2,2-trifluoroethyl)amino]acetonitrile interacts with biological membranes due to its lipophilic nature. This interaction may facilitate its entry into cells and influence its pharmacological effects.

The exact mechanism of action for 2-[(2,2,2-trifluoroethyl)amino]acetonitrile remains to be fully elucidated. However, its structural characteristics imply possible interactions with cellular targets or enzymes involved in drug metabolism. Further investigations are necessary to clarify these interactions and their implications for drug development.

Case Study: Antitumor Activity

A related compound with a similar trifluoroethyl substitution was evaluated for its antitumor properties in cancer cell lines. The study found that this compound exhibited significant cytotoxic effects comparable to established microtubule-stabilizing agents like paclitaxel. Notably, it demonstrated activity against P-glycoprotein-expressing cancer cell lines, suggesting it may evade common drug resistance mechanisms .

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-N-(trifluoromethyl)acetamideC4H8F3NSimilar trifluoromethyl group; different substitution pattern
3-Amino-N-(trifluoroethyl)propanamideC5H10F3NLonger carbon chain; potential for different reactivity
N-(Trifluoromethyl)acetamideC3H4F3NLacks amino group; simpler structure

This table illustrates how 2-[(2,2,2-trifluoroethyl)amino]acetonitrile compares to structurally similar compounds.

Q & A

Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloroacetonitrile and 2,2,2-trifluoroethylamine. Key parameters include:

  • Solvent: Anhydrous acetonitrile (MeCN) is preferred due to its polarity and ability to stabilize intermediates via coordination .
  • Catalyst: Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, accelerating the reaction .
  • Temperature: Reflux conditions (~82°C for MeCN) ensure sufficient activation energy for substitution .
  • Workup: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The trifluoroethyl group’s ¹³C signal appears at ~125 ppm (q, J = 280 Hz) .
  • X-ray Crystallography: Resolves bond angles and stereochemistry. For example, C-N bond lengths in similar acetonitrile derivatives average 1.34 Å .
  • IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What solubility properties should guide solvent selection for kinetic studies?

Answer: The compound’s solubility is polarity-dependent:

  • High solubility: Polar aprotic solvents (DMF, DMSO, MeCN) due to nitrile and amine groups .
  • Low solubility: Aliphatic hydrocarbons (hexane, cyclohexane).
  • Protic solvents (e.g., ethanol): Risk of side reactions (e.g., hydrolysis of nitrile to amide) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data across studies?

Methodological Answer: Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies:

  • Standardize conditions: Use identical deuterated solvents and concentrations.
  • Paramagnetic additives: Add Cr(acac)₃ to reduce relaxation times and sharpen peaks .
  • Cross-validate with X-ray data: Compare experimental bond lengths/angles to crystallographic data .
  • Dynamic NMR (DNMR): Resolve rotational barriers in the trifluoroethyl group, which may cause splitting .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model transition states for nitrile hydrolysis or amine alkylation.
  • Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., nitrile carbon) prone to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in MeCN vs. water to predict hydrolysis rates .

Q. How does the trifluoroethyl group influence stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): The amine group protonates, increasing nitrile susceptibility to hydrolysis. Monitor via pH-controlled IR (disappearance of C≡N stretch) .
  • Basic Conditions (pH > 10): Base-induced dehydrohalogenation may occur if halogenated impurities are present. Use LC-MS to track degradation products .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, linked to C-F bond cleavage .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to identify the root cause?

Methodological Answer: Yield variability (e.g., 40–75%) may stem from:

  • Purity of 2,2,2-trifluoroethylamine: Impurities like hydrazine derivatives (e.g., 2,2,2-trifluoroethylhydrazine) compete in substitution reactions. Analyze starting material via GC-MS .
  • Moisture content: Anhydrous conditions are critical; even trace H₂O hydrolyzes nitrile to amide. Use Karl Fischer titration to verify solvent dryness .
  • Catalyst loading: Excess K₂CO₃ may precipitate intermediates, reducing yield. Optimize via DoE (Design of Experiments) .

Q. Why do X-ray and computational bond lengths differ for the C-N moiety?

Answer:

  • Crystallographic vs. Gas-Phase Data: X-ray captures solid-state packing effects (e.g., hydrogen bonding), while DFT models isolated molecules. For example, C-N bonds in crystals are shortened by 0.02–0.05 Å due to intermolecular interactions .
  • Basis Set Limitations: Smaller basis sets (e.g., 6-31G) underestimate electron delocalization. Use larger sets (e.g., cc-pVTZ) for accuracy .

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